

# "Physical and chemical properties of Benzaldehyde oxime"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzaldehyde oxime**

Cat. No.: **B015908**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Benzaldehyde Oxime**

This guide provides a comprehensive overview of the core physical and chemical properties of **benzaldehyde oxime**, tailored for researchers, scientists, and professionals in drug development.

## Introduction

**Benzaldehyde oxime** ( $C_7H_7NO$ ) is an organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1]</sup> It is an oxime derived from benzaldehyde and is characterized by the presence of a hydroxylamine group (=N-OH) attached to the carbonyl carbon of the former aldehyde.<sup>[1]</sup> This structural feature is pivotal to its reactivity and its utility in organic synthesis.<sup>[1]</sup> **Benzaldehyde oxime** exists as two geometric isomers: the (E)-isomer and the (Z)-isomer.

## Physical Properties

**Benzaldehyde oxime** is typically a white to pale yellow solid, often found in crystalline form.<sup>[1]</sup> At room temperature, it can appear as crystals or a crystalline powder.<sup>[1]</sup> Due to its specific melting range, the product may also exist as a liquid, a solidified melt, or a supercooled melt.

Table 1: Quantitative Physical Properties of **Benzaldehyde Oxime**

| Property                       | Value                                                                            | References                                                  |
|--------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula              | C <sub>7</sub> H <sub>7</sub> NO                                                 | <a href="#">[2]</a>                                         |
| Molecular Weight               | 121.14 g/mol                                                                     | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Melting Point                  | (Z)-isomer: 33 °C(E)-isomer: 133 °CMixture: 30-33 °C, 34-36 °C                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point                  | 118-120 °C at 10 mmHg<br>123 °C at 1013 hPa<br>104 °C at 6 mmHg                  | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Density                        | 1.11 g/cm <sup>3</sup>                                                           | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| Refractive Index               | n <sub>20/D</sub> 1.591                                                          | <a href="#">[5]</a>                                         |
| pKa                            | 10.80 ± 0.70                                                                     | <a href="#">[2]</a>                                         |
| Flash Point                    | 108 °C                                                                           | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| Water Solubility               | Slightly soluble                                                                 | <a href="#">[2]</a> <a href="#">[7]</a>                     |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and methanol. <a href="#">[2]</a> <a href="#">[8]</a> | <a href="#">[2]</a> <a href="#">[8]</a>                     |

## Chemical Properties

**Benzaldehyde oxime**'s chemical behavior is largely dictated by the oxime functional group. It is a nucleophile and can undergo a variety of reactions, including alkylation, acylation, and reduction.[\[8\]](#) It is generally stable under normal storage conditions but is sensitive to strong oxidizing agents.[\[8\]](#) It is recommended to store it below +30°C.[\[2\]](#)[\[8\]](#)

Table 2: Key Chemical Reactions of **Benzaldehyde Oxime**

| Reaction                          | Reagents/Conditions                      | Product                   | References |
|-----------------------------------|------------------------------------------|---------------------------|------------|
| Beckmann Rearrangement            | Nickel salts or photocatalyzed by BODIPY | Benzamide                 | [2][4]     |
| Dehydration                       | Dehydrating agents                       | Benzonitrile              | [2][4]     |
| Hydrolysis                        | Acidic conditions                        | Benzaldehyde              | [2][4]     |
| Reaction with N-chlorosuccinimide | DMF                                      | Benzohydroximoyl chloride | [2][4]     |

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **benzaldehyde oxime**.

Table 3: Spectral Data for **Benzaldehyde Oxime**

| Technique                  | Key Features                                                                                                        | References |
|----------------------------|---------------------------------------------------------------------------------------------------------------------|------------|
| <sup>1</sup> H NMR         | Spectra available in various databases.                                                                             | [3][9]     |
| <sup>13</sup> C NMR        | (E)-benzaldehyde oxime (CDCl <sub>3</sub> , 75 MHz, ppm): δ = 150.5, 130.2, 128.9, 127.2                            | [10]       |
| Infrared (IR) Spectroscopy | (E)-benzaldehyde oxime (liquid film, cm <sup>-1</sup> ): ν = 3304, 3063, 1498, 1449, 1302, 1210, 953, 870, 756, 692 | [10]       |
| Mass Spectrometry (GC-MS)  | Data available in NIST Mass Spectrometry Data Center.                                                               | [3]        |

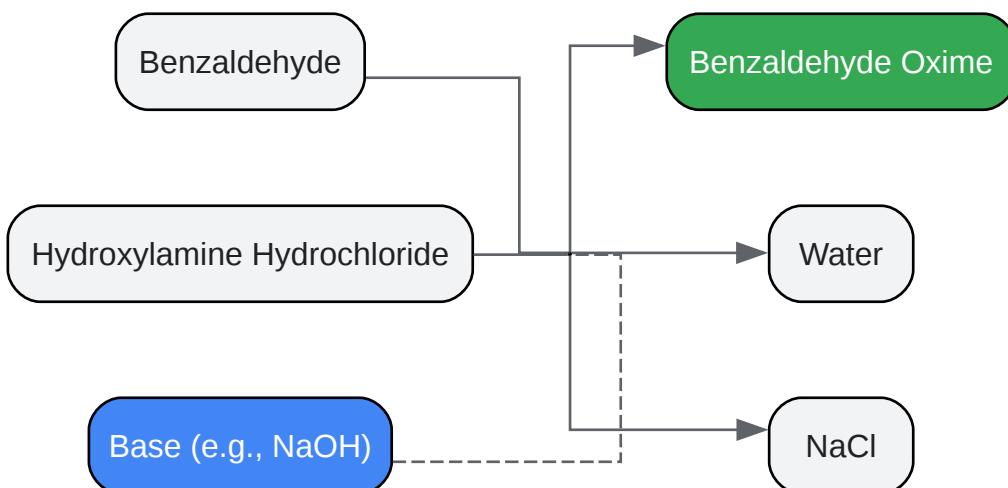
## Experimental Protocols

## Synthesis of Benzaldehyde Oxime

The most common method for synthesizing **benzaldehyde oxime** is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[4][8]

### Protocol 1: Synthesis using Sodium Hydroxide[11]

- Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask.
- Add 21 g of benzaldehyde to the flask and mix.
- Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. Heat is generated during this process.
- Upon cooling, a crystalline mass of the product separates out.
- Add sufficient water to redissolve the solid.
- Pass carbon dioxide through the solution until it is saturated. The oxime will separate out.
- Extract the product with ether.
- Dry the ethereal solution over anhydrous sodium sulphate.
- Remove the ether and distill the residue under reduced pressure.

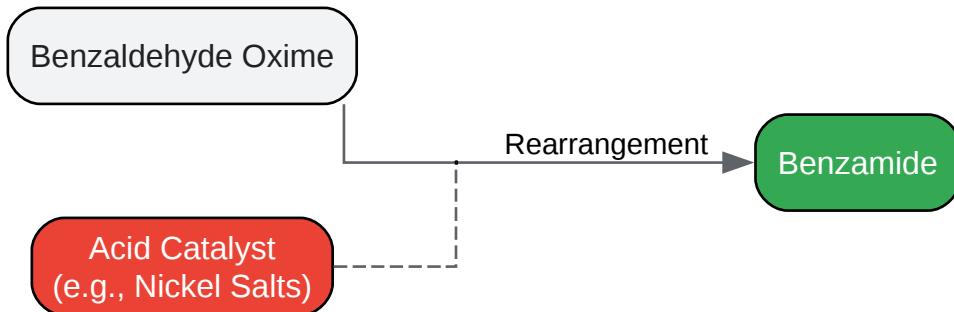

### Protocol 2: Synthesis using Sodium Carbonate (Grinding Method)[12]

- Grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar at room temperature for approximately 2 minutes.
- After the reaction is complete, add 10 mL of water to the mortar.
- Extract the solution with ethyl acetate (3 x 15 mL).
- Combine the organic layers and dry them over anhydrous  $\text{CaCl}_2$ .
- Filter the solution to obtain the product.

# Key Chemical Reactions and Workflows

## Synthesis of Benzaldehyde Oxime

The following diagram illustrates the general chemical reaction for the synthesis of **benzaldehyde oxime**.

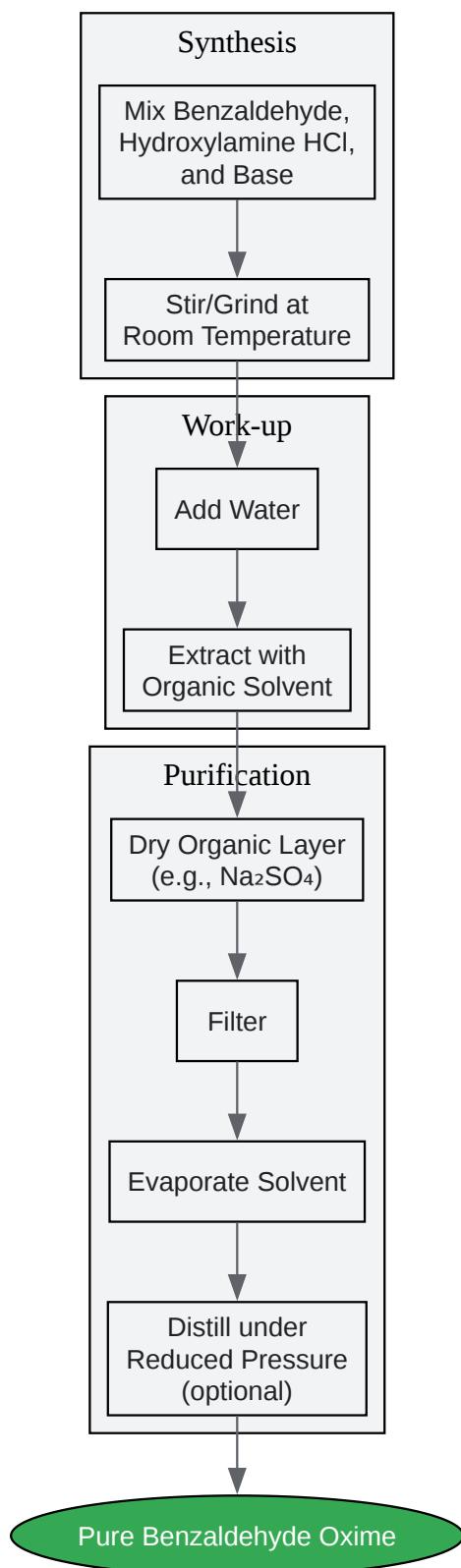



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **Benzaldehyde Oxime**.

## Beckmann Rearrangement

A significant reaction of **benzaldehyde oxime** is the Beckmann rearrangement, which converts the oxime into an amide.[2][4]




[Click to download full resolution via product page](#)

Caption: The Beckmann rearrangement of **Benzaldehyde Oxime** to Benzamide.

## Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of **benzaldehyde oxime**.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis and purification of **Benzaldehyde Oxime**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzaldehyde Oxime | 932-90-1 [chemicalbook.com]
- 3. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. prepchem.com [prepchem.com]
- 12. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. ["Physical and chemical properties of Benzaldehyde oxime"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015908#physical-and-chemical-properties-of-benzaldehyde-oxime>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)